4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate
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Overview
Description
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on biological pathways and its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-(4-Chlorobenzoyl)phenyl 4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-(4-Chlorobenzoyl)piperidine: This compound shares the chlorobenzoyl group but lacks the piperidine ring, resulting in different chemical properties and applications.
4-(4-Chlorobenzoyl)phenyl 4-methoxyphenylmethanone: This compound has a similar structure but includes a methoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H20ClNO3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20ClNO3/c1-14-10-12-22(13-11-14)20(24)25-18-8-4-16(5-9-18)19(23)15-2-6-17(21)7-3-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
WSBZASKMGSTILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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